molecular formula C19H18N4O B1468190 N-Benzyl-6-(benzylamino)-4-pyrimidinecarboxamide CAS No. 1353500-37-4

N-Benzyl-6-(benzylamino)-4-pyrimidinecarboxamide

Cat. No.: B1468190
CAS No.: 1353500-37-4
M. Wt: 318.4 g/mol
InChI Key: FHCYZTUDFWIOBM-UHFFFAOYSA-N
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Description

N-Benzyl-6-(benzylamino)-4-pyrimidinecarboxamide: is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom at the 6th position of the pyrimidine ring and a benzylamino group at the 4th position. The compound’s structure and functional groups make it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-6-(benzylamino)-4-pyrimidinecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Formation of the Benzylamino Group: The benzylamino group can be introduced through a reductive amination reaction involving benzylamine and a suitable reducing agent.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl groups, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring or the benzylamino group, potentially leading to the formation of dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-Benzyl-6-(benzylamino)-4-pyrimidinecarboxamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity and functional groups make it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the interactions of pyrimidine derivatives with biological macromolecules such as proteins and nucleic acids. It can also serve as a probe to investigate enzyme mechanisms.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new therapeutic agents. Its structure can be modified to enhance its biological activity and selectivity towards specific molecular targets.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various chemical processes.

Mechanism of Action

The mechanism of action of N-Benzyl-6-(benzylamino)-4-pyrimidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and benzylamino groups can enhance the compound’s binding affinity and specificity towards these targets. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex. The exact pathways and molecular targets can vary depending on the specific application and modifications of the compound.

Comparison with Similar Compounds

    2-Benzylamino-6-bromopyridine: This compound has a similar benzylamino group but differs in the presence of a bromine atom and a pyridine ring instead of a pyrimidine ring.

    6-Benzylaminopurine: This compound features a benzylamino group attached to a purine ring, which is structurally related to pyrimidine.

Uniqueness: N-Benzyl-6-(benzylamino)-4-pyrimidinecarboxamide is unique due to its specific substitution pattern on the pyrimidine ring. The presence of both benzyl and benzylamino groups at distinct positions provides a unique combination of reactivity and binding properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-benzyl-6-(benzylamino)pyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O/c24-19(21-13-16-9-5-2-6-10-16)17-11-18(23-14-22-17)20-12-15-7-3-1-4-8-15/h1-11,14H,12-13H2,(H,21,24)(H,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCYZTUDFWIOBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=NC(=C2)C(=O)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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